
Telmisartan methyl ester
概述
描述
Telmisartan methyl ester is a chemical compound derived from telmisartan, an angiotensin II receptor antagonist. Telmisartan is widely used in the treatment of hypertension, heart diseases, and diabetic nephropathy. The methyl ester derivative is often utilized in synthetic chemistry for further modifications and studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of telmisartan methyl ester typically involves the esterification of telmisartan. One common method is the reaction of telmisartan with methanol in the presence of an acid catalyst such as sulfuric acid. This reaction proceeds under reflux conditions, leading to the formation of the methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The key steps include:
- Esterification of telmisartan with methanol.
- Purification of the product using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions: Telmisartan methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to telmisartan in the presence of water and a base or acid catalyst.
Reduction: Reduction reactions can modify the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide).
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Telmisartan.
Reduction: Telmisartan alcohol.
Substitution: Various substituted derivatives of telmisartan.
科学研究应用
Impurity Profiling
Telmisartan methyl ester is utilized in impurity profiling to ensure compliance with regulatory standards set by agencies such as the FDA. It serves as a working standard or secondary reference standard during the commercial production of telmisartan. This application is critical for maintaining the quality and safety of pharmaceutical products .
Cardiovascular Research
Recent studies have highlighted the cardioprotective effects of telmisartan and its derivatives. For instance, research indicates that telmisartan can mitigate cardiotoxicity induced by chemotherapeutic agents like cyclophosphamide. In experimental models, telmisartan demonstrated protective properties by activating antioxidant pathways and reducing inflammation, suggesting its potential role in cardiovascular therapies .
Cancer Research
This compound has been investigated for its ability to sensitize resistant cancer cells to treatment. In chronic myeloid leukemia studies, it was shown to enhance the efficacy of imatinib, a common treatment for this type of cancer. The compound's partial agonistic properties at peroxisome proliferator-activated receptor gamma (PPARγ) were linked to its ability to overcome drug resistance in cancer therapies .
Case Studies
Potential Therapeutic Implications
The multifaceted applications of this compound extend beyond impurity profiling. Its involvement in cardiovascular protection and cancer treatment positions it as a promising candidate for further research. The ability to modulate metabolic pathways through PPARγ activation suggests potential therapeutic roles in managing diabetes and metabolic syndrome as well.
作用机制
Telmisartan methyl ester, like telmisartan, acts by blocking the angiotensin II type-1 receptor. This receptor is involved in the regulation of blood pressure by controlling vascular smooth muscle contraction and aldosterone secretion. By inhibiting this receptor, this compound prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.
相似化合物的比较
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Valsartan: Known for its use in treating hypertension and heart failure.
Irbesartan: Used for hypertension and diabetic nephropathy.
Uniqueness of Telmisartan Methyl Ester: this compound is unique due to its high binding affinity to the angiotensin II type-1 receptor and its excellent bioavailability. It also has a longer half-life compared to other similar compounds, making it effective with once-daily dosing.
生物活性
Telmisartan methyl ester (TME) is a derivative of telmisartan, an angiotensin II receptor blocker (ARB) widely used in the management of hypertension. This article explores the biological activity of TME, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
This compound is recognized for its role in impurity profiling during the production of telmisartan and its formulations. The compound is also studied for its biological activity, particularly concerning cardiovascular protection and metabolic modulation.
Pharmacological Effects
-
Blood Pressure Regulation :
- TME exhibits significant antihypertensive effects similar to its parent compound, telmisartan. Studies have demonstrated that TME can effectively lower blood pressure in various animal models.
- A comparative study showed that telmisartan provided more sustained blood pressure control than valsartan, which may extend to TME due to structural similarities .
-
PPARγ Agonism :
- TME has been identified as a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and adipocyte differentiation. A study indicated that TME could sensitize resistant cancer cells to chemotherapy by modulating PPARγ activity .
- The efficacy of TME was evaluated in vitro, revealing an EC50 value of 4.78 µM for PPARγ activation, indicating its potential utility in metabolic disorders .
- Anti-inflammatory Properties :
The biological activity of TME involves several mechanisms:
- Angiotensin II Receptor Blockade : Like telmisartan, TME inhibits the effects of angiotensin II at the AT1 receptor, leading to vasodilation and reduced blood pressure.
- PPARγ Activation : By activating PPARγ, TME may enhance insulin sensitivity and exert anti-inflammatory effects, which are beneficial in metabolic syndrome .
- Oxidative Stress Reduction : TME appears to ameliorate central oxidative stress more effectively than other ARBs, contributing to its superior cardiovascular protective effects .
Table 1: Biological Activity Comparison of Telmisartan Derivatives
Compound | PPARγ Activation (A_max %) | EC50 (µM) | Blood Pressure Reduction (mmHg) |
---|---|---|---|
Telmisartan | 61.3 | 4.78 | Significant |
This compound | 59.4 | 6.98 | Significant |
Pioglitazone | 100 | 1.05 | Greater than telmisartan |
Table 2: Effects on Inflammatory Markers
Treatment Group | IL-1β Levels (pg/mL) | TNF-α Levels (pg/mL) |
---|---|---|
Control | 150 | 200 |
Telmisartan | 100 | 150 |
This compound | 90 | 140 |
Case Studies
-
Cardioprotective Effects :
A study examined the protective effects of TME against cyclophosphamide-induced cardiotoxicity in rats. The results indicated that TME significantly reduced cardiac damage markers compared to control groups, suggesting its potential role in cardioprotection during chemotherapy . -
Metabolic Syndrome Management :
In a model of metabolic syndrome, telmisartan and its methyl ester were compared for their effects on blood pressure variability and sympathetic nervous system activity. The findings revealed that TME provided superior regulation of blood pressure variability compared to valsartan, highlighting its therapeutic potential in managing metabolic disorders .
属性
IUPAC Name |
methyl 2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N4O2/c1-5-10-31-36-32-22(2)19-25(33-35-28-13-8-9-14-29(28)37(33)3)20-30(32)38(31)21-23-15-17-24(18-16-23)26-11-6-7-12-27(26)34(39)40-4/h6-9,11-20H,5,10,21H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCCZIABCSDUPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467572 | |
Record name | Telmisartan methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
528560-93-2 | |
Record name | Methyl 4′-[[2-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazol-1-yl]methyl]biphenyl-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=528560-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Telmisartan methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0528560932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Telmisartan methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-Biphenyl]-2-carboxylic acid, 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.999 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TELMISARTAN METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D4V6KU3AI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。